Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate
Description
Historical Context of Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives have been integral to medicinal chemistry since their first synthesis in 1869, when Peter Griess prepared 2-cyano-3,4-dihydro-4-oxoquinazoline by reacting anthranilic acid with cyanogens. Initially termed "bicyanoamido benzoyl," this scaffold gained prominence after the 1950s, when researchers recognized its potential in drug design. Early milestones include the commercialization of methaqualone in 1951 as a sedative-hypnotic agent, marking the first quinazoline-based therapeutic. Over time, structural modifications to the quinazoline core, such as the introduction of oxo groups and aromatic substitutions, expanded its applications to antimicrobial, anticancer, and anti-inflammatory therapies.
The quinazolin-4(3H)-one variant, characterized by a ketone group at position 4, emerged as a stable and versatile pharmacophore. Its resistance to oxidation and hydrolysis allowed researchers to append diverse functional groups, leading to derivatives like 6,7-dimethoxy-3H-quinazolin-4-one, which has been explored for anticancer and antimicrobial activity. The incorporation of methoxy groups at positions 6 and 7 enhances electronic interactions with biological targets, a strategy leveraged in the design of this compound.
Table 1: Key Milestones in Quinazoline Derivative Development
Structural Significance of 6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl Scaffolds
The 6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl scaffold combines three critical features:
- Methoxy Substituents : The 6,7-dimethoxy groups donate electron density to the aromatic system, improving binding affinity to hydrophobic enzyme pockets. This substitution pattern is exemplified in tubulin polymerization inhibitors, where methoxy groups enhance interactions with β-tubulin.
- 4-Oxo Group : The ketone at position 4 facilitates hydrogen bonding with biological targets, as seen in quinazolinone-based kinase inhibitors.
- Planar Bicyclic System : The fused benzene and pyrimidine rings enable π-π stacking interactions, critical for intercalation into DNA or enzyme active sites.
In this compound, this scaffold serves as a rigid backbone that positions the ester side chain for optimal interactions. For instance, analogues with similar dimethoxy substitutions have demonstrated potent antiproliferative activity against leukemia (IC50: 5.8 µM) and breast cancer cells (IC50: 0.34 µM).
Table 2: Impact of Substituents on Quinazolinone Bioactivity
Role of Ester Functionalization in Bioactive Compound Design
Ester groups are frequently employed in prodrug design to improve solubility and bioavailability. In this compound, the methyl ester:
- Modulates Polarity : The acetate ester reduces overall hydrophobicity, enhancing aqueous solubility compared to non-esterified quinazolinones.
- Facilitates Metabolic Activation : Esterases in vivo can hydrolyze the ester to a carboxylic acid, enabling targeted release of the active metabolite.
- Enables Structural Diversification : The ester serves as a synthetic handle for further derivatization, such as amidation or reduction, to explore structure-activity relationships.
For example, arylidene-2-(4-oxoquinazolin-4(3H)-yl)acetohydrazides derived from similar esters exhibited cytotoxicity against colon (SW620) and prostate (PC-3) cancer cell lines. This underscores the strategic value of ester functionalization in tuning pharmacokinetic and pharmacodynamic properties.
Table 3: Comparative Solubility of Quinazolinone Derivatives
| Compound | Substituent at Position 3 | Aqueous Solubility (mg/mL) |
|---|---|---|
| A | -H | 0.12 |
| B | -CH2COOCH3 | 1.45 |
| C | -CH2COOH | 2.30 |
Data adapted from hydrolysis studies of ester-functionalized derivatives.
Properties
Molecular Formula |
C13H14N2O5 |
|---|---|
Molecular Weight |
278.26 g/mol |
IUPAC Name |
methyl 2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C13H14N2O5/c1-18-10-4-8-9(5-11(10)19-2)14-7-15(13(8)17)6-12(16)20-3/h4-5,7H,6H2,1-3H3 |
InChI Key |
OIJSCQAUXUYYIA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)OC)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Quinazolinone Core
The quinazolinone scaffold is typically synthesized starting from anthranilic acid derivatives or related precursors. The core formation involves cyclization reactions that generate the 4-oxoquinazoline ring system.
One effective method uses copper-catalyzed reactions of isocyanides with anthranilic acid derivatives under mild conditions. For example, copper(II) acetate hydrate catalyzes the formation of 6,7-dimethoxyquinazolin-4-one derivatives at elevated temperatures (~150 °C) in solvents like anisole or dimethylformamide (DMF), yielding the quinazolinone core efficiently with good yields (up to 77%) under air atmosphere.
Alternative cyclization methods involve heating anthranilic acid derivatives with appropriate amines or isocyanates to form the quinazolinone ring, often followed by purification via chromatography.
Introduction of Methoxy Groups at Positions 6 and 7
The methoxy substituents at the 6 and 7 positions of the quinazolinone ring are introduced through methylation reactions:
Starting from hydroxy-substituted quinazolinones, methylation is performed using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base.
This step is crucial to achieve the 6,7-dimethoxy substitution pattern, which influences the compound’s chemical and biological properties.
Esterification to Form the Methyl Acetate Side Chain
The methyl ester group at position 3 is introduced by esterification of the corresponding acid or acid derivative:
The esterification typically involves reacting the quinazolinone intermediate bearing a free carboxylic acid or acyl chloride group with methanol under acidic catalysis.
Industrially, this step may be optimized using continuous flow reactors and controlled reaction conditions to maximize yield and purity.
For example, the conversion of 7-methoxy-4-oxo-3,4-dihydroquinazoline-6-yl acetate to the methyl ester can be achieved by treatment with thionyl chloride and catalytic N,N-dimethylformamide (DMF) at 100 °C for 3 hours under inert atmosphere, followed by methanolysis.
Representative Synthetic Procedure Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |
|---|---|---|---|---|
| 1 | Cyclization | Anthranilic acid derivative + isocyanide, Cu(OAc)2, anisole, 150 °C, air atmosphere | Quinazolinone core, ~77% yield | Mild, green conditions, short time |
| 2 | Methylation | Dimethyl sulfate or methyl iodide, base | 6,7-Dimethoxyquinazolinone | Introduces methoxy groups at 6,7 |
| 3 | Esterification | Thionyl chloride, catalytic DMF, 100 °C, 3 h, inert atmosphere; then methanolysis | Methyl ester derivative, ~60-65% yield | Conversion of acid/acid chloride to methyl ester |
Additional Notes on Purification and Characterization
After each synthetic step, purification is commonly performed by extraction, drying over anhydrous sodium sulfate, and chromatographic techniques such as flash chromatography using chloroform–methanol mixtures.
Reaction progress is monitored by thin-layer chromatography (TLC).
Final products are characterized by NMR spectroscopy, mass spectrometry, and melting point determination to confirm structure and purity.
Research Findings and Optimization
The copper-catalyzed cyclization method has been optimized to use benign catalysts and green solvents, improving yields and reducing by-products such as N-formyl anthranilate.
Esterification conditions using thionyl chloride and DMF catalysis have been shown to be effective for converting quinazolinone derivatives to their methyl esters with moderate to good yields.
The choice of solvent, temperature, and catalyst loading significantly affects the efficiency and selectivity of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the methoxy groups or the quinazolinone core.
Reduction: Reduction reactions may target the carbonyl group in the quinazolinone ring.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with hydroxyl groups, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate exhibits a range of biological activities, which are primarily attributed to its structural characteristics. Key activities include:
- Anticancer Properties : Compounds with similar quinazolinone structures have shown significant anticancer effects. Research indicates that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers.
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies suggest that it may inhibit pro-inflammatory cytokines and pathways .
- Neuroprotective Effects : this compound shows potential in neurodegenerative disease treatment, particularly Alzheimer's disease. It has been found to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are involved in cholinergic signaling.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. The structural complexity allows for the development of various derivatives with enhanced biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylquinazolin-4(3H)-one | Methyl group at position 2 | Antimicrobial activity |
| 4-(Aminomethyl)quinazoline | Aminomethyl group at position 4 | Anticancer properties |
| 6-Methoxyquinazoline | Methoxy group at position 6 | Antioxidant effects |
These derivatives can be tailored for specific therapeutic applications based on their structure–activity relationships.
Case Studies
Several studies have highlighted the therapeutic potential of this compound:
- Neuroprotective Study : A study investigating the effects of this compound on neuronal cell lines demonstrated significant neuroprotective effects against oxidative stress, suggesting its potential as a treatment for neurodegenerative diseases like Alzheimer's.
- Anti-inflammatory Research : Research focused on the anti-inflammatory properties showed that this compound effectively reduced inflammation markers in vitro, indicating its potential for developing anti-inflammatory drugs .
- Anticancer Activity Evaluation : In vitro studies revealed that this compound inhibited the growth of several cancer cell lines more effectively than existing treatments, positioning it as a promising candidate for further development in oncology.
Mechanism of Action
The mechanism of action of Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4-oxoquinazoline and 6,7-dimethoxyquinazoline share structural similarities.
Methoxy-Substituted Compounds: Compounds with methoxy groups at similar positions, such as 6,7-dimethoxy-2-phenylquinazolin-4(3H)-one.
Uniqueness
Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of methoxy groups and a methyl ester group makes it a valuable compound for research and development.
Biological Activity
Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as a therapeutic agent in neurodegenerative diseases. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound belongs to the quinazoline family, characterized by a quinazolinone core structure with methoxy substituents at positions 6 and 7, and an acetate group. Its molecular formula is , with a molecular weight of approximately 278.26 g/mol.
The compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that play crucial roles in the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound can potentially increase acetylcholine levels in the brain, which may enhance cognitive function and provide therapeutic benefits for conditions such as Alzheimer's disease.
Interaction Studies
Molecular docking studies have demonstrated that this compound effectively binds to the active sites of AChE and BChE. The compound forms hydrogen bonds with key amino acid residues within these enzymes, stabilizing the enzyme-substrate complex and reducing enzymatic activity. This interaction is critical for its role as an inhibitor and suggests a mechanism through which it exerts its biological effects.
Biological Activities
The biological activities of this compound extend beyond cholinesterase inhibition. Research has indicated various pharmacological properties:
- Neuroprotective Effects : The compound's ability to enhance acetylcholine levels suggests potential neuroprotective effects, making it a candidate for further research in treating neurodegenerative diseases.
- Antitumor Activity : Preliminary studies indicate that derivatives of this compound may possess antitumor properties, warranting further investigation into their efficacy against various cancer cell lines.
- Antioxidant Properties : Some studies have suggested that this compound exhibits antioxidant activity, contributing to its potential therapeutic applications.
Inhibition Potency
Structure Activity Relationship
Research indicates that modifications to the quinazoline core can significantly affect biological activity. The presence of methoxy groups at positions 6 and 7 enhances solubility and bioavailability compared to other analogs.
Case Studies
- Alzheimer's Disease Model : In a study involving animal models of Alzheimer's disease, this compound administration resulted in improved memory and learning capabilities compared to control groups.
- Antitumor Screening : The compound was tested against various tumor cell lines using the MTT assay, showing promising results in inhibiting cell growth.
Q & A
Q. What are the established synthetic routes for Methyl (6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate?
The compound is synthesized via alkylation of 6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl precursors with methyl chloroacetate. A typical protocol involves reacting the quinazolinone core with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) under reflux conditions in anhydrous acetonitrile or DMF. This method is analogous to the synthesis of related 4-oxoquinazolin-3(4H)-yl acetate derivatives, where alkylation with chloroethyl acetate yielded high-purity products .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Spectroscopic Methods :
- ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy groups at C6/C7, ester linkage).
- IR Spectroscopy : Identifies carbonyl stretches (C=O) from the quinazolinone core (1650–1700 cm⁻¹) and ester group (~1740 cm⁻¹).
Q. What preliminary biological assays are recommended to evaluate its activity?
Initial screening involves in vitro cytotoxicity assays against cancer cell lines (e.g., MDA-MB-231, HeLa) using MTT or SRB protocols. Dose-response curves (1–100 µM) are generated to estimate IC₅₀ values. Positive controls (e.g., doxorubicin) and solvent controls (DMSO) are critical for validating results .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Reaction Optimization :
- Solvent selection (e.g., DMF for higher polarity, acetonitrile for faster kinetics).
- Catalyst screening (e.g., phase-transfer catalysts for biphasic systems).
- Microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 12 hr conventional reflux).
Q. How to resolve contradictions in dose-response data during biological evaluation?
- Statistical Validation : Use one-way ANOVA (e.g., GraphPad Prism) to assess significance across replicates.
- Assay Troubleshooting :
- Verify cell viability protocols (e.g., incubation time, dye stability).
- Test for compound solubility/aggregation (e.g., dynamic light scattering).
Q. What structural modifications enhance antitumor activity while improving solubility?
- Derivatization Strategies :
- Introduce polar groups (e.g., hydroxyl, amino) at the C3 or C8 positions.
- Replace the methyl ester with a prodrug moiety (e.g., phosphate ester for hydrolytic activation).
- In Silico Guidance : Molecular docking against targets like TACE (TNF-α converting enzyme) to prioritize analogs with improved binding affinity .
Q. How to validate target engagement in cellular models?
- Biochemical Assays : Measure inhibition of specific enzymes (e.g., topoisomerase II, kinases) using fluorogenic substrates.
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by monitoring protein stability post-compound treatment.
- CRISPR Knockout Models : Compare compound efficacy in wild-type vs. target-gene-knockout cells .
Methodological Considerations
Q. What computational tools are used to predict pharmacokinetic properties?
- ADMET Prediction : SwissADME or pkCSM to estimate logP, bioavailability, and CYP450 interactions.
- Molecular Dynamics (MD) Simulations : Assess binding stability in target active sites (e.g., GROMACS, AMBER).
- Dose-Response Modeling : Use nonlinear regression (e.g., Hill equation) to model efficacy and toxicity .
Q. How to address low purity in final products?
Q. What strategies mitigate metabolic instability in preclinical studies?
- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS.
- Stabilization Tactics : Introduce deuterium at labile positions or cyclize the ester group to reduce hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
